

# Chemical Synthesis: Catalytic Hydrogenolysis of Glycerol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Propanediol**

Cat. No.: **B1597323**

[Get Quote](#)

The primary chemical route for **propanediol** synthesis from glycerol is catalytic hydrogenolysis, a process involving the cleavage of C-O bonds by hydrogen in the presence of a catalyst. This method is predominantly used for the production of **1,2-propanediol**.

## Reaction Mechanisms

The hydrogenolysis of glycerol to **1,2-propanediol** is generally understood to proceed through a two-step mechanism:

- Dehydration: Glycerol is first dehydrated to an intermediate, acetol (hydroxyacetone).[\[1\]](#)[\[2\]](#)  
This step is often catalyzed by acidic or basic sites on the catalyst support.
- Hydrogenation: The acetol intermediate is then hydrogenated to **1,2-propanediol**.[\[2\]](#)[\[3\]](#)

An alternative pathway involves the dehydrogenation of glycerol to glyceraldehyde, followed by dehydration and subsequent hydrogenation to **1,2-propanediol**.[\[1\]](#)[\[3\]](#) The selectivity towards 1,2-PDO versus other products like 1,3-PDO, ethylene glycol, or propanols is highly dependent on the catalyst system and reaction conditions.[\[1\]](#)[\[3\]](#) Copper-based catalysts are widely reported to exhibit high selectivity for the C-O bond cleavage required for 1,2-PDO formation.  
[\[1\]](#)

## Quantitative Data for 1,2-Propanediol Synthesis via Hydrogenolysis

The following table summarizes key quantitative data from various studies on the catalytic hydrogenolysis of glycerol to **1,2-propanediol**.

| Catalyst                                          | Temperatur<br>e (°C) | Pressure<br>(bar)  | Glycerol<br>Conversion<br>(%) | 1,2-PDO<br>Selectivity<br>(%) | Reference |
|---------------------------------------------------|----------------------|--------------------|-------------------------------|-------------------------------|-----------|
| Copper Chromite                                   | 200                  | 10                 | 55                            | 85                            | [1]       |
| 6Cu-4Ru/MgO                                       | 220                  | 0.8 MPa (8 bar)    | ~98                           | ~75                           | [4]       |
| Cu-Zn/MgO                                         | 220                  | 0.72 MPa (7.2 bar) | ~98.5                         | ~89                           | [5]       |
| Cu/TALCITE 4                                      | 190                  | 25                 | 65                            | 98                            | [6]       |
| Pd-promoted Cu/MgO/Al <sub>2</sub> O <sub>3</sub> | 220                  | 15                 | 97.2                          | 83.4                          | [2]       |
| Pt/NaY                                            | 230                  | Inert Atmosphere   | 85.4                          | 57.2                          | [2]       |
| Cu-Pd/TiO <sub>2</sub> -Na                        | 220                  | 100 psi (~6.9 bar) | >90                           | ~70                           | [7]       |

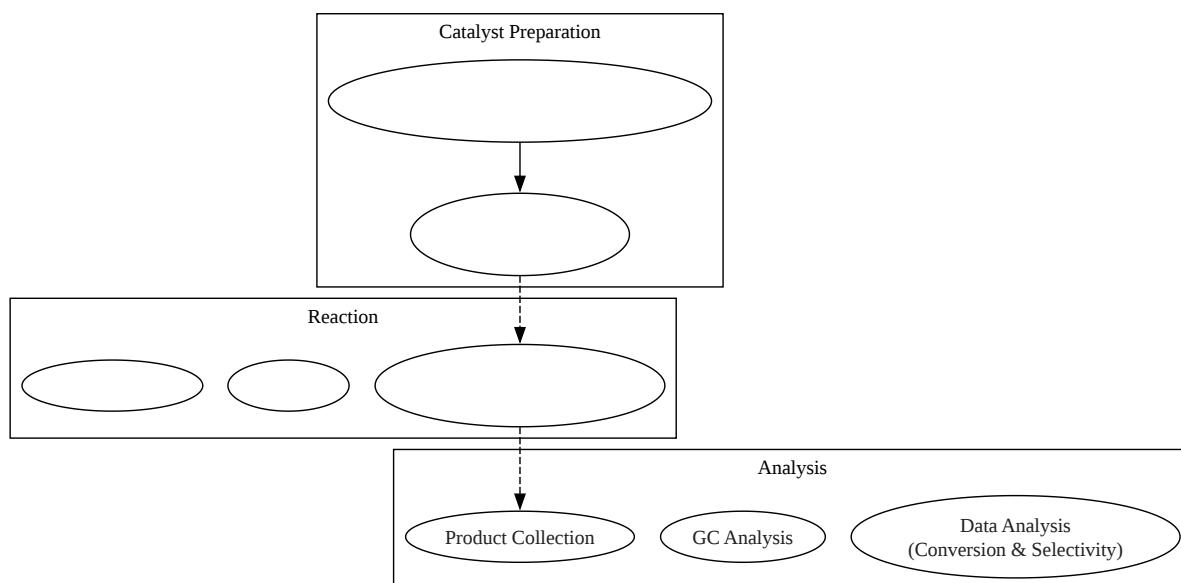
## Experimental Protocol: Continuous Flow Hydrogenolysis of Glycerol

This protocol is a synthesized representation for the continuous production of **1,2-propanediol** based on methodologies described in the literature.[4][8]

Objective: To synthesize **1,2-propanediol** from glycerol via continuous flow hydrogenolysis.

Materials:

- Glycerol (aqueous solution, e.g., 20 wt%)


- Hydrogen gas
- Catalyst (e.g., 6Cu-4Ru/MgO)
- Fixed-bed downflow tubular reactor
- High-pressure liquid pump
- Gas flow controller
- Back-pressure regulator
- Gas chromatograph (GC) for product analysis

**Procedure:**

- Catalyst Preparation and Packing:
  - Prepare the catalyst via impregnation or co-precipitation methods.
  - Calcine and reduce the catalyst *in situ* with flowing hydrogen.
  - Pack a known amount of the catalyst into the tubular reactor.
- System Setup:
  - Assemble the reactor system, ensuring all connections are leak-proof.
  - Connect the hydrogen gas line via a mass flow controller.
  - Connect the glycerol solution feed line via a high-pressure pump.
- Reaction Execution:
  - Pressurize the system with hydrogen to the desired pressure (e.g., 0.8 MPa).[\[4\]](#)
  - Heat the reactor to the target temperature (e.g., 220°C).[\[4\]](#)

- Once the temperature and pressure are stable, introduce the aqueous glycerol solution at a specific flow rate.
- Maintain a constant flow of hydrogen gas.

- Product Collection and Analysis:
  - Collect the liquid product downstream of the back-pressure regulator.
  - Analyze the product mixture using a gas chromatograph to determine the conversion of glycerol and the selectivity to **1,2-propanediol**.



[Click to download full resolution via product page](#)

# Biological Synthesis: Microbial Fermentation of Glycerol

Microbial fermentation is a prominent pathway for producing **1,3-propanediol** from glycerol and is gaining attention for **1,2-propanediol** synthesis as well. This approach utilizes microorganisms, either naturally producing or genetically engineered, to convert glycerol into the desired diol.

## Metabolic Pathways

### 1,3-Propanediol Production:

The microbial production of 1,3-PDO from glycerol involves a two-step enzymatic reaction.[\[9\]](#) This process is characteristic of microorganisms such as *Klebsiella pneumoniae*, *Clostridium butyricum*, and engineered *E. coli*.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Dehydration: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. This enzyme can be vitamin B12-dependent or -independent.[\[9\]](#)[\[11\]](#)
- Reduction: 3-HPA is subsequently reduced to **1,3-propanediol** by a **1,3-propanediol** oxidoreductase, a reaction that often utilizes NADH.[\[12\]](#)

Glycerol is also catabolized through an oxidative pathway to produce biomass and energy, where it is converted to dihydroxyacetone and then enters glycolysis.[\[12\]](#)

### 1,2-Propanediol Production:

The microbial synthesis of 1,2-PDO from glycerol can occur via the methylglyoxal pathway.[\[13\]](#) [\[14\]](#)

- Oxidation: Glycerol is first converted to dihydroxyacetone.
- Phosphorylation: Dihydroxyacetone is phosphorylated to dihydroxyacetone phosphate (DHAP).
- Conversion to Methylglyoxal: DHAP is then converted to methylglyoxal.

- Reduction: Methylglyoxal is reduced in a two-step process to 1,2-propanediol.[\[13\]](#)

## Quantitative Data for Propanediol Synthesis via Fermentation

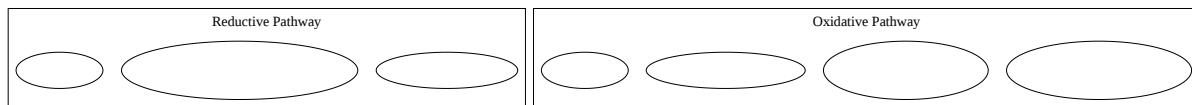
The following table summarizes key quantitative data from various studies on the microbial production of **propanediols** from glycerol.

| Propanediol | Microorganism                                | Fermentation Type   | Glycerol Conversion (%) | Product Titer (g/L) | Productivity (g/L/h) | Reference            |
|-------------|----------------------------------------------|---------------------|-------------------------|---------------------|----------------------|----------------------|
| 1,3-PDO     | Engineered <i>E. coli</i>                    | Two-stage fed-batch | 90.2                    | 104.4               | 2.61                 | <a href="#">[9]</a>  |
| 1,3-PDO     | <i>Clostridium butyricum</i>                 | Anaerobic           | -                       | 70.4                | -                    | <a href="#">[9]</a>  |
| 1,3-PDO     | <i>Klebsiella pneumoniae</i>                 | Anaerobic           | -                       | 70-78               | -                    | <a href="#">[9]</a>  |
| 1,3-PDO     | <i>Saccharomyces cerevisiae</i>              | Anaerobic           | 93.6                    | -                   | -                    | <a href="#">[15]</a> |
| 1,2-PDO     | <i>Klebsiella pneumoniae</i> ΔtpiA-mgsA-yqhD | Fed-batch           | 20                      | 9.3                 | -                    | <a href="#">[13]</a> |
| 1,2-PDO     | Engineered <i>S. cerevisiae</i>              | Batch               | -                       | 2.19                | -                    | <a href="#">[16]</a> |

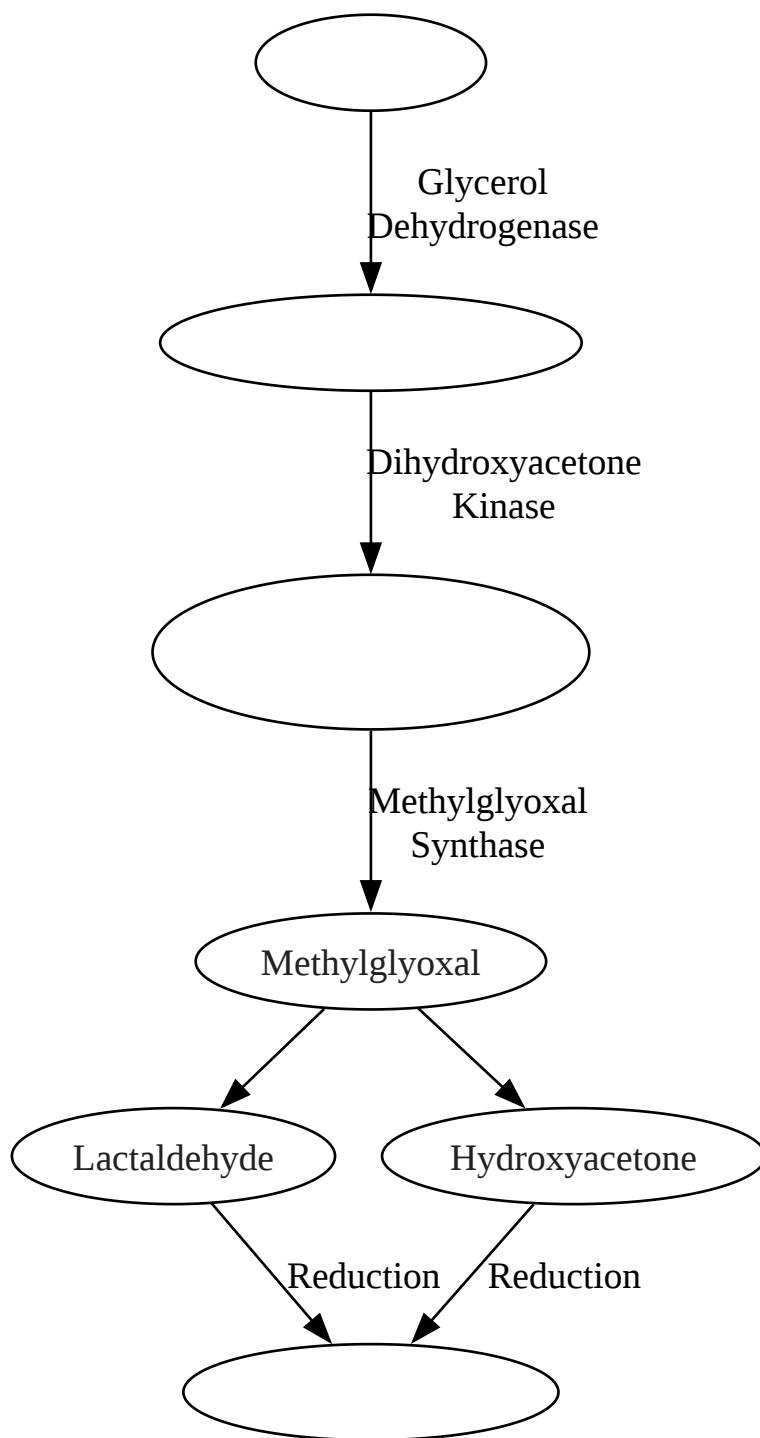
## Experimental Protocol: Fed-Batch Fermentation for 1,3-Propanediol Production

This protocol is a synthesized representation for the fed-batch production of **1,3-propanediol** using an engineered microorganism.[\[9\]](#)

Objective: To produce **1,3-propanediol** from glycerol using a fed-batch fermentation process.


#### Materials:

- Engineered microorganism (e.g., *E. coli* strain expressing glycerol dehydratase and 1,3-**propanediol** oxidoreductase)
- Fermentation medium (containing glycerol, nitrogen source, salts, and trace elements)
- Bioreactor with temperature, pH, and dissolved oxygen control
- High-performance liquid chromatograph (HPLC) for analysis


#### Procedure:

- Inoculum Preparation:
  - Grow a seed culture of the engineered microorganism in a suitable medium overnight.
- Bioreactor Setup and Sterilization:
  - Prepare the fermentation medium and sterilize it in the bioreactor.
- Batch Phase:
  - Inoculate the sterile medium in the bioreactor with the seed culture.
  - Maintain the desired temperature (e.g., 30°C for growth phase) and pH.[\[9\]](#)
  - Allow the cells to grow to a high density.
- Fed-Batch (Production) Phase:
  - Induce the expression of the **1,3-propanediol** synthesis genes (e.g., by a temperature shift to 42°C).[\[9\]](#)

- Continuously or intermittently feed a concentrated glycerol solution to the bioreactor to maintain a target glycerol concentration.
- Monitor cell growth and product formation by taking samples periodically.
- Analysis:
  - Analyze the samples using HPLC to determine the concentrations of glycerol, **1,3-propanediol**, and major byproducts.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Conclusion

The conversion of glycerol to **propanediols** is a testament to the potential of biorefinery concepts. Both chemo-catalytic and biotechnological routes offer viable pathways for the

synthesis of **1,2-propanediol** and **1,3-propanediol**. The choice between these methods depends on the desired isomer, economic feasibility, and sustainability goals. Chemical hydrogenolysis provides a direct and often high-yield route to **1,2-propanediol**, while microbial fermentation excels in the production of **1,3-propanediol** and is an area of active research for **1,2-propanediol** synthesis. Continued advancements in catalyst design and metabolic engineering are expected to further enhance the efficiency and selectivity of these processes, solidifying glycerol's role as a key platform chemical for a sustainable future.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. [encyclopedia.pub](http://encyclopedia.pub) [encyclopedia.pub]
- 4. Continuous production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol over a bi-functional Cu–Ru/MgO catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol in a fixed-bed downflow tubular reactor over a highly effective Cu–Zn bifunctional catalyst: effect of an acidic/basic support - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogenolysis of Glycerol to 1,2-Propanediol Over Clay Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. [ri.conicet.gov.ar](http://ri.conicet.gov.ar) [ri.conicet.gov.ar]
- 9. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [mdpi.com](http://mdpi.com) [mdpi.com]

- 13. 1,2-Propanediol production from glycerol via an endogenous pathway of *Klebsiella pneumoniae* - UCL Discovery [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Production of 1,3-propanediol from glycerol via fermentation by *Saccharomyces cerevisiae* - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Production of 1,2-propanediol from glycerol in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Synthesis: Catalytic Hydrogenolysis of Glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597323#propanediol-synthesis-pathways-from-glycerol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)